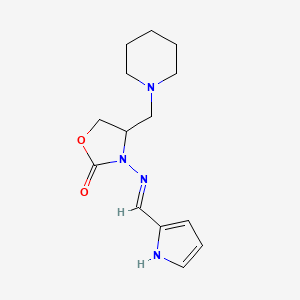

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone

Description

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is a heterocyclic compound featuring a 2-oxazolidone core substituted with a pyrrole-derived imine group and a piperidinomethyl side chain. This structure combines electron-rich aromatic (pyrrole) and basic (piperidine) moieties, which may influence its physicochemical properties, such as solubility, bioavailability, and interaction with biological targets.

Properties

CAS No. |

126268-13-1 |

|---|---|

Molecular Formula |

C14H20N4O2 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

4-(piperidin-1-ylmethyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C14H20N4O2/c19-14-18(16-9-12-5-4-6-15-12)13(11-20-14)10-17-7-2-1-3-8-17/h4-6,9,13,15H,1-3,7-8,10-11H2/b16-9+ |

InChI Key |

XJXAYVLPUFXYEA-CXUHLZMHSA-N |

Isomeric SMILES |

C1CCN(CC1)CC2COC(=O)N2/N=C/C3=CC=CN3 |

Canonical SMILES |

C1CCN(CC1)CC2COC(=O)N2N=CC3=CC=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carbaldehyde with piperidine and subsequent cyclization with oxazolidone under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole and piperidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrrole or piperidine derivatives.

Scientific Research Applications

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone with structurally or functionally related compounds, emphasizing substituent effects, solubility, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Key Observations

This difference may alter reactivity or target binding . The piperidinomethyl side chain, shared with 3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone, could enhance lipophilicity and modulate pharmacokinetics compared to simpler 2-oxazolidones .

Solubility and Bioavailability Furazolidone’s poor solubility in water and ethanol is attributed to its nitro-furan substituent . The target compound’s piperidinomethyl group may improve solubility in polar solvents due to its basic nitrogen, though experimental confirmation is needed.

Biological Activity Furazolidone’s antibacterial activity is linked to its nitro group, which generates reactive intermediates under anaerobic conditions . Piperidinomethyl-substituted benzoic acids (e.g., 4-(Piperidinomethyl)benzoic acid) are intermediates in drug synthesis, hinting at the target compound’s utility in medicinal chemistry .

Toxicity Considerations The furan-based analog (3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone) is listed in toxicity databases, but data are sparse. Pyrrole derivatives generally exhibit lower hepatotoxicity compared to furans, suggesting a safer profile for the target compound .

Biological Activity

3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C14H20N4O2

- Molecular Weight : 280.34 g/mol

- Structural Characteristics : The compound features an oxazolidinone core, which is known for its role in antibiotic activity, combined with pyrrole and piperidine moieties that may enhance its biological interactions.

The biological activity of 3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is primarily attributed to its ability to inhibit protein synthesis. Similar compounds in the oxazolidinone class have been shown to bind to the 50S ribosomal subunit, disrupting bacterial translation processes . Furthermore, studies indicate that derivatives of this compound may also induce apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) production and affecting mitochondrial functions .

Antimicrobial Activity

Research has demonstrated that oxazolidinones exhibit significant antimicrobial properties against various bacterial strains, particularly multidrug-resistant Gram-positive bacteria. The specific compound under review has shown promising results in preliminary studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.5 µg/mL |

| VRE | 1.0 µg/mL |

These findings suggest that the compound could serve as a potential alternative to existing antibiotics, especially in cases where resistance has developed against traditional treatments.

Anticancer Activity

In vitro studies have evaluated the anticancer effects of 3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone on various cancer cell lines. Notably:

- MCF-7 (breast cancer) and HeLa (cervical cancer) cells were treated with varying concentrations of the compound.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 17.66 | Induces apoptosis via ROS production |

| HeLa | 31.10 | Cell cycle arrest at G1 phase |

The compound's ability to induce apoptosis was further confirmed through assays measuring caspase activation and mitochondrial membrane potential changes .

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to 3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone exhibited enhanced antibacterial activity compared to linezolid, particularly against MRSA strains in vivo models. The study highlighted the potential for these compounds to overcome resistance mechanisms .

- Anticancer Research : Another study focused on the anticancer properties of oxazolidinones, including our compound, found that they could significantly reduce tumor growth in xenograft models. The mechanism involved apoptosis induction through ROS-mediated pathways, supporting further clinical exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.